molecular formula C18H19FN2O2 B267350 N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide

Cat. No. B267350
M. Wt: 314.4 g/mol
InChI Key: IWMDSLAROXODTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAA-1106 and is a selective ligand for the peripheral benzodiazepine receptor (PBR). In

Scientific Research Applications

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of neuroscience. It has been found to bind selectively to the PBR, which is highly expressed in the brain. This has led to its use as a tool for imaging PBR in the brain using positron emission tomography (PET).
In addition to its use in neuroscience, N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide has also been studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide involves its binding to the PBR. The PBR is a transmembrane protein that is highly expressed in the brain and other tissues. It has been found to be involved in various physiological processes, including mitochondrial function, steroidogenesis, and immune regulation.
Biochemical and Physiological Effects:
The binding of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide to the PBR has been found to have various biochemical and physiological effects. In the brain, it has been found to modulate neuroinflammation, oxidative stress, and apoptosis. In cancer cells, it has been found to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide in lab experiments is its selectivity for the PBR. This allows for specific targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide. One area of interest is its potential as an imaging agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

The synthesis method for N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide involves the reaction of 2-fluoro-N-(3-nitrophenyl)benzamide with 2,2-dimethylpropanoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography. The yield of the product is typically around 60%.

properties

Product Name

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-[3-(2,2-dimethylpropanoylamino)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C18H19FN2O2/c1-18(2,3)17(23)21-13-8-6-7-12(11-13)20-16(22)14-9-4-5-10-15(14)19/h4-11H,1-3H3,(H,20,22)(H,21,23)

InChI Key

IWMDSLAROXODTP-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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